CCT251236 is categorized under small molecules and is specifically recognized as a potent ligand for pirin, a protein involved in various cellular processes, including transcriptional regulation and oxidative stress response. The compound is referenced by its Chemical Abstracts Service number 1693731-40-6, facilitating its identification in chemical databases and literature .
The synthesis of CCT251236 involves several key methodologies aimed at optimizing its pharmacological properties. The initial steps utilize commercially available starting materials, with the synthesis process focusing on achieving high yields and suitable physicochemical properties for in vivo studies.
CCT251236 features a complex molecular structure characterized by its bisamide configuration, which is essential for its interaction with target proteins.
The precise three-dimensional structure can be further elucidated using techniques such as X-ray crystallography, which provides insights into how CCT251236 interacts with its biological targets .
CCT251236 undergoes various chemical reactions that facilitate its activity as a therapeutic agent.
The mechanism by which CCT251236 exerts its effects involves modulation of the HSF1 pathway.
CCT251236 binds to pirin, inhibiting its function within the HSF1 signaling cascade. This inhibition leads to altered expression levels of heat shock proteins, which are critical for cellular stress responses. By disrupting this pathway, CCT251236 can induce apoptosis in cancer cells that rely on HSF1 for survival under stress conditions .
Understanding the physical and chemical properties of CCT251236 is essential for predicting its behavior in biological systems.
CCT251236 has significant potential applications in scientific research, particularly in oncology.
Chemical probes are minimally perturbative tools designed to modulate specific protein functions with high selectivity, enabling causal links between targets and phenotypes. CCT251236 fulfills this role by:
Property | Value/Outcome | Validation Method |
---|---|---|
Target | Pirin (KD = 44 nM) | SPR, X-ray crystallography |
Cellular Potency (HSP72) | IC₅₀ = 19 nM (SK-OV-3 cells) | Cell-based ELISA |
Selectivity vs. Kinases | >200-fold vs. BRAF (IC₅₀ = 420 nM) | KINOMEscan (442 kinases) |
In Vivo Efficacy | 70% tumor growth inhibition (SK-OV-3 xenograft) | Ovarian carcinoma model |
CCT251236 belongs to the N,N′-4-methyl-1,3-phenylenediamide class, characterized by:
Structural Region | Modification Impact | Effect on HSP72 IC₅₀ |
---|---|---|
Central m-Phenylenediamine | Methyl group essential for activity | 10-fold loss upon removal |
Left-hand aryl amide | Dioxane ring enhances cell permeability | Maintains nM potency |
Right-hand quinoline | Pyrrolidine-ethoxy critical for solubility | Retains potency; enables oral dosing |
Heat Shock Factor 1 (HSF1) coordinates the proteotoxic stress response (HSR/HPSR) through:
CCT251236’s HSF1 pathway inhibition offers broad therapeutic potential:
Pathway Component | Function in Proteostasis | CCT251236 Impact |
---|---|---|
HSF1 (Transcription factor) | Master regulator of HSR genes | Blocks trimerization/activity |
HSP72 (HSPA1A) | Key chaperone; cytoprotective | Inhibits induction (IC₅₀=19 nM) |
Pirin (PIR) | Transcriptional cofactor; binds HSF1? | Direct binding (KD=44 nM) |
c-MYC | Oncoprotein stabilized by HSF1 | Disrupts HSF1-MYC complexes |
CCT251236 exemplifies the power of phenotypic screening in discovering chemically tractable probes for challenging targets. By inhibiting the HSF1-pirin axis, it provides a unique tool to dissect proteostasis networks in cancer, neurodegeneration, and infection biology. Its optimization—balancing potency, selectivity, and bioavailability—sets a precedent for developing next-generation proteostasis modulators [4] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7